molecular formula C15H20N2O4 B2563449 (3R,4S)-1-(tert-Butoxycarbonyl)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid CAS No. 1255935-12-6

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid

Cat. No. B2563449
CAS RN: 1255935-12-6
M. Wt: 292.335
InChI Key: MFBDFVFXHFCNQX-NWDGAFQWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid, also known as TBPCP, is a chiral molecule with a wide range of applications in the pharmaceutical, chemical, and biotechnological industries. It is a versatile building block for the synthesis of various compounds and is used in the production of drugs and other active substances. TBPCP is also used in the synthesis of polymers, surfactants, and other materials. In addition, it is used as a chiral catalyst in asymmetric synthesis and can be used as a starting material for the synthesis of other compounds.

Mechanism of Action

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid acts as a chiral catalyst in asymmetric synthesis, allowing for the synthesis of compounds with desired stereochemical properties. The catalytic cycle of (3R,4S)-1-(tert-Butoxycarbonyl)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid involves the formation of an enolate intermediate, which reacts with an electrophile to form a new carbon-carbon bond. This reaction is stereospecific and allows for the synthesis of compounds with desired stereochemical properties.
Biochemical and Physiological Effects
(3R,4S)-1-(tert-Butoxycarbonyl)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid has no known biochemical or physiological effects. It is used solely as a chiral catalyst in asymmetric synthesis and does not interact with biological systems.

Advantages and Limitations for Lab Experiments

The use of (3R,4S)-1-(tert-Butoxycarbonyl)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid in asymmetric synthesis offers several advantages over other methods. It is relatively inexpensive and can be used in a wide range of reactions. In addition, the reaction is stereospecific, allowing for the synthesis of compounds with desired stereochemical properties. However, (3R,4S)-1-(tert-Butoxycarbonyl)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid is not a very efficient catalyst and the reaction rate is relatively slow.

Future Directions

The use of (3R,4S)-1-(tert-Butoxycarbonyl)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid in asymmetric synthesis could be further explored through the development of new catalysts and reaction conditions. In addition, (3R,4S)-1-(tert-Butoxycarbonyl)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid could be used in the synthesis of new materials, such as polymers, surfactants, and other materials. Furthermore, (3R,4S)-1-(tert-Butoxycarbonyl)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid could be used in the synthesis of pharmaceuticals and other active substances. Finally, (3R,4S)-1-(tert-Butoxycarbonyl)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid could be used as a chiral catalyst in the synthesis of other compounds, such as amino acids and peptides.

Synthesis Methods

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid can be synthesized by a variety of methods, including the reaction of pyrrolidine with tert-butyl chloroformate in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction proceeds in aqueous solution and yields the desired product in good yield. Alternatively, the reaction of pyrrolidine with tert-butyl bromoacetate in the presence of a base can also be used to synthesize (3R,4S)-1-(tert-Butoxycarbonyl)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid.

Scientific Research Applications

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid is widely used in scientific research, particularly in the synthesis of drugs and other active substances. Its chiral nature makes it particularly useful for the synthesis of enantiomerically pure compounds. In addition, (3R,4S)-1-(tert-Butoxycarbonyl)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid can be used as a chiral catalyst in asymmetric synthesis, allowing for the synthesis of compounds with desired stereochemical properties. (3R,4S)-1-(tert-Butoxycarbonyl)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid is also used in the synthesis of polymers, surfactants, and other materials.

properties

IUPAC Name

(3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-pyridin-4-ylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-15(2,3)21-14(20)17-8-11(12(9-17)13(18)19)10-4-6-16-7-5-10/h4-7,11-12H,8-9H2,1-3H3,(H,18,19)/t11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBDFVFXHFCNQX-NEPJUHHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90718506
Record name (3R,4S)-1-(tert-Butoxycarbonyl)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid

CAS RN

959579-54-5
Record name (3R,4S)-1-(tert-Butoxycarbonyl)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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